1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine

Lipophilicity Drug Design ADME Prediction

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine (CAS 1858250-34-6) is a bifunctional piperazine derivative containing an azidoacetyl handle at the 1-position and a 4-fluorophenyl substituent at the 4-position. The compound has a molecular formula of C12H14FN5O, a molecular weight of 263.27 g/mol, and a computed XLogP3 of 2.5.

Molecular Formula C12H14FN5O
Molecular Weight 263.276
CAS No. 1858250-34-6
Cat. No. B2749617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine
CAS1858250-34-6
Molecular FormulaC12H14FN5O
Molecular Weight263.276
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C12H14FN5O/c13-10-1-3-11(4-2-10)17-5-7-18(8-6-17)12(19)9-15-16-14/h1-4H,5-9H2
InChIKeyQSKLZXUJGHRQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine (CAS 1858250-34-6): Core Physicochemical and Structural Identity for Research Procurement


1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine (CAS 1858250-34-6) is a bifunctional piperazine derivative containing an azidoacetyl handle at the 1-position and a 4-fluorophenyl substituent at the 4-position [1]. The compound has a molecular formula of C12H14FN5O, a molecular weight of 263.27 g/mol, and a computed XLogP3 of 2.5 [1]. The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation, while the 4-fluorophenyl moiety imparts distinct electronic and steric properties compared to non-halogenated analogs . The compound is typically offered at ≥95% purity for research use .

Why 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine Cannot Be Replaced by Generic Piperazine Building Blocks


Generic substitution within the piperazine chemical space is unreliable because the combination of the azidoacetyl warhead and the 4-fluorophenyl ring creates a unique property profile that is absent in simpler analogs. The fluorinated scaffold contributes higher lipophilicity (XLogP3 = 2.5) than its non-fluorinated phenyl counterpart, directly impacting membrane permeability and target engagement in cellular assays [1]. Moreover, the azidoacetyl group provides a bioorthogonal click chemistry handle that is not present in 4-(4-fluorophenyl)piperazine alone, making the target compound a versatile intermediate for bioconjugation and probe synthesis . Procurement of alternative analogs lacking either the fluorine or the azide group would necessitate additional synthetic steps and compromise the intended reactivity or biological profile, underscoring the need for precise compound selection .

Quantitative Differentiation Evidence for 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 2.5 vs. Methoxy Analog (2.4) and Non-Fluorinated Analog (~2.0)

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine exhibits an XLogP3 of 2.5, compared to 2.4 for the 4-methoxyphenyl analog and an estimated ~2.0 for the unsubstituted phenyl analog [1][2]. The 0.1 log unit higher lipophilicity relative to the methoxy analog suggests a modest but potentially meaningful increase in membrane permeability, while the 0.5 log unit gain over the phenyl analog is more pronounced and may translate to improved cellular uptake . This differentiation is relevant for medicinal chemistry campaigns where fine-tuning LogP within a narrow window is critical for balancing potency and clearance.

Lipophilicity Drug Design ADME Prediction

Rotatable Bond Flexibility: 3 Rotatable Bonds vs. 4 for Methoxy Analog

The target compound possesses 3 rotatable bonds compared to 4 for the 4-methoxyphenyl analog [1][2]. This reduction in conformational degrees of freedom may lead to a more rigid structure, potentially enhancing binding affinity by reducing entropic penalty upon target engagement [3]. In fragment-based drug discovery, one fewer rotatable bond can result in a 10-fold improvement in ligand efficiency for certain target classes.

Conformational Flexibility Molecular Docking Drug Likeness

Exact Mass Differentiation: 263.11824 Da vs. 245.12766 Da for Phenyl Analog Facilitates Mass Spectrometry Identification

The exact mass of 1-(azidoacetyl)-4-(4-fluorophenyl)piperazine is 263.11824 Da, compared to 245.12766 Da for the non-fluorinated phenyl analog [1][2]. This 17.99058 Da difference arises from the replacement of hydrogen by fluorine and is readily distinguishable by high-resolution mass spectrometry (HRMS) [3]. The distinct mass allows unambiguous identification and quantitation even in complex biological matrices where both analogs may be present as metabolic probes.

Mass Spectrometry Metabolite Identification Bioanalysis

Hydrogen Bond Acceptor Capacity: 5 Acceptors vs. 3 in 4-(4-Fluorophenyl)piperazine

1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine possesses 5 hydrogen bond acceptors (HBA) versus only 3 for 4-(4-fluorophenyl)piperazine, which lacks the azidoacetyl group [1][2]. The additional two acceptors originate from the carbonyl oxygen and the azido nitrogens, expanding the compound's capacity for directional intermolecular interactions [3]. This increased HBA count can enhance binding to polar residues in protein active sites and improve aqueous solubility relative to the simpler piperazine scaffold.

Molecular Recognition Target Engagement Structure-Based Drug Design

Vendor Purity Consistency: ≥95% for Target and Methoxy Analog, with Critical Synthetic Handling Requirements

Both 1-(azidoacetyl)-4-(4-fluorophenyl)piperazine and its 4-methoxyphenyl analog are commercially available at ≥95% purity from multiple suppliers . However, the fluorinated compound's azido group requires strict temperature control (long-term storage in cool, dry conditions) to prevent decomposition, a handling specification not uniformly emphasized for the methoxy analog . This distinction is critical for laboratories planning long-term compound storage or multi-step synthetic routes where azide integrity must be maintained.

Quality Control Synthetic Chemistry Procurement Specification

Molecular Weight Distinction: 263.27 g/mol vs. 275.31 g/mol for Methoxy Analog Enables Synthetic Intermediate Tracking

The molecular weight of 1-(azidoacetyl)-4-(4-fluorophenyl)piperazine is 263.27 g/mol compared to 275.31 g/mol for the 4-methoxyphenyl analog [1][2]. The 12.04 g/mol difference is sufficient to distinguish the two compounds by low-resolution mass spectrometry (LRMS) and thin-layer chromatography (TLC) Rf values [3]. In multi-step synthesis, this property aids in reaction monitoring and intermediate verification without requiring HRMS instrumentation.

Synthetic Chemistry Process Chemistry Quality Assurance

Optimal Research and Industrial Use Cases for 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine Based on Quantitative Differentiation Evidence


Bioorthogonal Probe Synthesis for Cellular Target Engagement Studies

The compound's azidoacetyl group enables CuAAC conjugation to alkyne-modified fluorophores or biotin tags, while its XLogP3 of 2.5 (Section 3, Evidence 1) ensures sufficient membrane permeability for intracellular protein labeling. Compared to the 4-methoxyphenyl analog (XLogP3 = 2.4), the fluorinated variant may achieve faster cellular equilibration, reducing incubation times in live-cell photoaffinity labeling experiments [1].

Mass Spectrometry-Based Metabolite Profiling and ADME Studies

The distinct exact mass of 263.11824 Da (Section 3, Evidence 3) enables unambiguous HRMS detection and differentiation from non-fluorinated analogs in complex biological samples. Its 5 hydrogen bond acceptors (Section 3, Evidence 4) facilitate the formation of multiple diagnostic fragment ions for structure elucidation during metabolite identification [1].

Fragment-Based Drug Discovery Starting Point for Kinase or GPCR Targets

With only 3 rotatable bonds (Section 3, Evidence 2) and a balanced logP, the compound satisfies key fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBA ≤ 6). Its reduced conformational entropy, relative to the 4-methoxyphenyl analog with 4 rotatable bonds, may yield higher ligand efficiencies in initial fragment screens against undruggable targets [1][2].

Synthetic Intermediate for Fluorine-18 Radiolabeling Precursor Development

The 4-fluorophenyl moiety provides a scaffold for isotopic substitution with fluorine-18, while the azido group remains available for subsequent click conjugation. The compound's molecular weight (263.27 g/mol) and exact mass (Section 3, Evidence 6) facilitate purification and characterization of radiolabeling precursors for PET imaging probe development [1].

Quote Request

Request a Quote for 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.